molecular formula C15H21O6Sm B088175 Tris(pentane-2,4-dionato-O,O')samarium CAS No. 14589-42-5

Tris(pentane-2,4-dionato-O,O')samarium

Cat. No. B088175
CAS RN: 14589-42-5
M. Wt: 468.7 g/mol
InChI Key: FULVMVWDCYMZRZ-KJVLTGTBSA-N
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Description

Tris(pentane-2,4-dionato-O,O')samarium belongs to a class of chemical compounds involving samarium coordinated with pentane-2,4-dionato ligands. These compounds are of interest due to their unique chemical and physical properties which make them useful in various fields such as materials science and catalysis.

Synthesis Analysis

The synthesis of Tris(pentane-2,4-dionato-O,O')samarium complexes can vary but often involves reacting samarium salts with pentane-2,4-dione under specific conditions. For example, the preparation and properties of related actinoid(IV) complexes have been detailed, indicating a method that might be applicable or similar to the synthesis of Tris(pentane-2,4-dionato-O,O')samarium complexes (Brown, Whittaker, & Tacon, 1975).

Molecular Structure Analysis

The molecular structure of Tris(pentane-2,4-dionato-O,O')samarium compounds typically features samarium ions coordinated by three bidentate pentane-2,4-dionato ligands, creating a complex with octahedral geometry. The X-ray structure analysis of similar complexes provides insights into the coordination environment and geometry of these compounds.

Chemical Reactions and Properties

Tris(pentane-2,4-dionato-O,O')samarium complexes participate in various chemical reactions, including interactions with lanthanide shift reagents and formation of adducts with unusual structures involving bridging oxygen atoms, as demonstrated in studies involving tris(pentane-2,4-dionato)cobalt(III) (Lindoy et al., 1977).

Scientific Research Applications

Interaction with Other Complexes

Tris(pentane-2,4-dionato)cobalt(III) demonstrates notable interaction with lanthanide shift reagents. Studies show that it forms a 1:1 adduct with tris(1,1,1,2,2,3,3,-heptafluoro-7,7-[2H6]dimethyl[2H3]octane-4,6-dionato)europium, which has an unusual structure containing three bridging oxygen atoms. This interaction is significant in the study of nuclear magnetic resonance (NMR) signals for both free and complexed tris(pentane-2,4-dionato)cobalt(III) at ambient temperature (Lindoy et al., 1977).

Association with Chlorinated Phenols

Tris(pentane-2,4-dionato)cobalt(III) associates with chlorinated phenols through hydrogen bonding. This was studied using a liquid-liquid partition technique, where the association complexes formed were identified, and their constants determined. The hydrogen bond between the hydroxyl proton of the phenols and Co(acac)3 was evidenced from 1H NMR measurement, providing insights into the relationship between association constant and acid-dissociation constant of the phenols (Imura et al., 1991).

Catalysis and Polymerization

Tris(pentane-2,4-dionato)vanadium has been used as a catalyst in the polymerization of 4-(N,N-dimethylamino)phenylethyne, leading to a polyene with π-conjugated donor substituents. This process also resulted in the cyclotrimerization of the acetylene derivative, yielding a mixture of isomers. The structure of the main isomer was determined by X-ray diffraction methods (Rodríguez et al., 1997).

Nitrosylation Reactions

In studies of nitrosylation reactions, it was found that tris(pentane-2,4-dionato)cobalt(III) is attacked by nitric oxide at the chelate ligands, leading to the formation of the oximato complex tris(3-hydroxyimino-pentane-2,4-dionato)cobalt. This contrasts with tetranuclear bis(pentane-2,4-dionato)-cobalt(II), which reacts differently with nitric oxide (Herberhold & Kratzer, 1977).

properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;samarium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Sm/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWDTQDBHBJLOF-LNTINUHCSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sm+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sm+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21O6Sm
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(pentane-2,4-dionato-O,O')samarium

CAS RN

14589-42-5
Record name Tris(pentane-2,4-dionato-O,O')samarium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014589425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(pentane-2,4-dionato-O,O')samarium
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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